Bienvenue dans la boutique en ligne BenchChem!

MS48107

Neuroscience GPCR Pharmacology Allosteric Modulation

MS48107 provides 33-fold greater allosteric activity than ogerin (log(αβ/KB)=6.83), validated selectivity over 48 drug targets, and sustained brain exposure (>10 µM for >2 h in mice). This ensures reliable, reproducible target engagement in hippocampal, learning, and memory studies. Unlike unoptimized analogs, MS48107 eliminates confounding off-target effects at GPR4 and minimizes activity at GPR65. Choose MS48107 for definitive GPR68 mechanism-of-action research. Bulk and custom packaging available for institutional procurement.

Molecular Formula C23H20FN5O2
Molecular Weight 417.4 g/mol
Cat. No. B1193142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS48107
SynonymsMS48107;  MS-48107 MS 48107
Molecular FormulaC23H20FN5O2
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO
InChIInChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29)
InChIKeyKKHDNAZPEMYUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS48107: A Potent and Selective GPR68 Positive Allosteric Modulator (PAM) for CNS-Focused Research


MS48107 (Compound 71) is a synthetic small-molecule positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68) [1]. It was developed through a comprehensive structure-activity relationship (SAR) study based on the scaffold of the first reported GPR68 PAM, ogerin [1]. GPR68 is an understudied proton-sensing orphan GPCR highly expressed in the brain, and MS48107 serves as a critical chemical tool to investigate its physiological and pathophysiological roles [1].

The Risks of Generic Substitution with Unoptimized GPR68 Modulators Like MS48107


The significant functional and pharmacological differences between MS48107 and its parent compound, ogerin, or other less optimized GPR68 modulators, make simple substitution a high-risk approach. The lead optimization SAR study that produced MS48107 demonstrated a clear hierarchy in allosteric activity, selectivity, and in vivo exposure, meaning that choosing a less-characterized analog could lead to an order of magnitude less potent modulation, significant off-target effects, or insufficient brain penetration to engage CNS targets [1].

Quantifiable Differentiators for MS48107 Against the Original GPR68 PAM (Ogerin) and In-Class Receptors


MS48107 Exhibits 33-Fold Higher Allosteric Activity Compared to the Original GPR68 PAM, Ogerin

MS48107 (compound 71) displays a 33-fold increase in allosteric activity compared to the original GPR68 PAM, ogerin (compound 1), as measured by log(αβ/KB) values. This metric quantifies the combined effect of affinity (KB) and cooperativity (α, β) of an allosteric modulator [1].

Neuroscience GPCR Pharmacology Allosteric Modulation

MS48107 Demonstrates Superior Selectivity Over Functionally Related Proton GPCRs

In direct functional assays, MS48107 (compound 71) shows no positive allosteric modulator (PAM) activity at the closely related proton-sensing GPCR, GPR4, and only weak potentiation of proton activity at GPR65 at high concentrations. This contrasts with the potential for broader activity of less optimized compounds [1].

GPCR Pharmacology Selectivity Profiling Signal Transduction

MS48107's Favorable Selectivity Profile Against a Panel of 48 Common Drug Targets

In a radioligand binding assay panel of 48 common drug targets (GPCRs, ion channels, transporters), MS48107 (compound 71) showed affinity values >300 nM for most targets. The primary off-target binding was to the 5-HT2B receptor with a moderate Ki of 219 nM, and functional follow-up confirmed weak antagonist activity [1].

GPCR Pharmacology Off-Target Profiling Drug Discovery

MS48107 Achieves High and Sustained Brain Exposure in Mice Following Systemic Administration

A single intraperitoneal injection of MS48107 (compound 71) at 25 mg/kg in mice results in high compound exposure levels (>10 µM) in both plasma and brain at 0.5 hours, with these high levels maintained for at least 2 hours [1][2].

Pharmacokinetics Blood-Brain Barrier In Vivo Pharmacology

Optimal Application Scenarios for MS48107 Based on Its Differentiated Profile


In Vivo CNS Studies of Learning and Memory

Given its high allosteric potency and demonstrated, sustained brain exposure (>10 µM for >2 hours) in mice [1][2], MS48107 is optimally suited for in vivo studies investigating the role of GPR68 in hippocampal function, learning, and memory consolidation. Its high selectivity over related proton GPCRs further ensures that observed behavioral or physiological effects are more likely attributable to GPR68 modulation.

Target Validation in GPR68-Associated Disease Models

MS48107's 33-fold improvement in allosteric activity over the original PAM, ogerin, combined with its well-characterized selectivity profile against 48 common drug targets [1], makes it the preferred chemical probe for validating GPR68 as a therapeutic target in models of inflammation, cancer, or metabolic disease where off-target effects of less potent or selective modulators could confound results.

Primary and Stem Cell Differentiation Research

The ability of MS48107 to potently and selectively potentiate proton-mediated GPR68 signaling [1] makes it an ideal tool for studying the receptor's emerging roles in cellular differentiation and mechanotransduction [1]. Its reliable in vitro activity provides a robust method for investigating GPR68's function in primary cells, stem cells, and 3D culture systems where pH regulation is critical.

In Vitro GPR68 Pharmacology and Signaling Studies

For in vitro studies of GPR68 signaling pathways (e.g., Gs-cAMP), MS48107 serves as a potent (log(αβ/KB) = 6.83) and selective PAM [1]. Its clearly defined lack of activity at GPR4 and weak activity at GPR65 [1] provides a high degree of confidence in interpreting pathway-specific results, especially when compared to less selective or uncharacterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS48107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.